1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
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Overview
Description
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyrazole ringThe presence of multiple heterocyclic rings in its structure suggests diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via [3+1] cycloaddition reactions involving aziridines and suitable electrophiles.
Pyrazole Ring Formation: The pyrazole ring is often formed through the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzothiophene, azetidine, and pyrazole moieties using cross-coupling reactions such as Suzuki–Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, often using halogenated reagents under basic conditions.
Coupling Reactions: Cross-coupling reactions such as Suzuki–Miyaura coupling are used to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives with potential biological activity.
Scientific Research Applications
1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The azetidine and pyrazole rings contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole include:
Thiophene Derivatives: Compounds containing the thiophene ring, such as Tipepidine and Tioconazole, exhibit similar biological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid are known for their antimicrobial properties.
Pyrazole Derivatives: Compounds such as Celecoxib and Rimonabant, which contain the pyrazole ring, are used as anti-inflammatory and anti-obesity agents, respectively
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)16-6-14-4-2-3-5-15(14)22-16/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVCRJQFWIHCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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